N-(1-Phenylethyl)formamide

Enzymology Substrate Specificity Amidohydrolase

This chiral N-substituted formamide offers distinct steric and electronic properties that preclude substitution with achiral amides. Processed substantially slower than N-benzylformamide by deformylase (EC 3.5.1.91), it enables pre-steady-state kinetics and inhibitor screening. LiAlH4 reduction yields the amine in ~98.5% yield. Use as a chiral HPLC system suitability standard with baseline enantiomer resolution on Chiralpak® IA columns. Validated negative control for monoamine transporter assays (IC50 > 100 μM). Specify ≥98% purity for reproducible results.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 6948-01-2
Cat. No. B1616625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylethyl)formamide
CAS6948-01-2
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC=O
InChIInChI=1S/C9H11NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,10,11)
InChIKeyCDHCCWRMWKZBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenylethyl)formamide (CAS 6948-01-2): Procurement-Grade Specifications and Chemical Identity


N-(1-Phenylethyl)formamide (CAS 6948-01-2), also designated N-(α-methylbenzyl)formamide, is a chiral N-substituted formamide derivative with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound features a central chiral carbon atom linking a phenyl group, a methyl group, a hydrogen atom, and a formamide (-NHCHO) moiety . Commercially, it is typically supplied with a certified purity of ≥95% or ≥98% as determined by HPLC or GC analysis . The compound exists as a racemic mixture unless otherwise specified, though enantiomerically pure (R)- and (S)-forms are also available for specialized chiral applications [1]. Its physical properties include a density of 1.024 g/cm³ and a boiling point of 315.3°C at 760 mmHg, rendering it a stable liquid or low-melting solid under standard laboratory conditions .

Why Generic Substitution of N-(1-Phenylethyl)formamide with Structural Analogs Introduces Quantifiable Risk


N-(1-Phenylethyl)formamide occupies a distinct physicochemical and biological profile space that precludes casual substitution with even closely related N-substituted formamides or achiral amides. Its chiral α-methylbenzyl substituent imparts unique steric and electronic properties that directly modulate enzymatic recognition, chromatographic retention, and downstream synthetic utility . For instance, while N-benzylformamide serves as an optimal substrate for N-substituted formamide deformylase (EC 3.5.1.91), N-(1-phenylethyl)formamide is processed at a substantially reduced rate, and amides of other acids exhibit no substrate activity whatsoever [1]. Furthermore, the formamide functional group itself confers a distinct pharmacological fingerprint: compounds bearing this moiety demonstrate IC50 values exceeding 100 μM at human monoamine transporters, in stark contrast to the sub-micromolar potencies observed for their amine counterparts [2]. These documented differences underscore that substituting N-(1-phenylethyl)formamide with an alternative N-substituted formamide or a different amide class without empirical validation introduces unacceptable variability in enzymatic assays, synthetic yield reproducibility, and chiral separation outcomes.

Quantitative Differentiation Evidence for N-(1-Phenylethyl)formamide (CAS 6948-01-2) Against Comparator Compounds


Enzymatic Substrate Specificity: N-(1-Phenylethyl)formamide Exhibits Markedly Reduced Turnover Relative to N-Benzylformamide

N-(1-Phenylethyl)formamide is recognized as a substrate by N-substituted formamide deformylase (EC 3.5.1.91) from Arthrobacter pascens, but its turnover rate is qualitatively characterized as 'much more slowly' compared to the enzyme's optimal substrate, N-benzylformamide [1]. Importantly, the enzyme exhibits no detectable activity toward amides of other acids, establishing a clear functional boundary between formamides and alternative amide classes [2]. While precise kcat or Km values for N-(1-phenylethyl)formamide are not reported in the primary literature, the documented substrate hierarchy (N-benzylformamide >> N-(1-phenylethyl)formamide ≈ N-butylformamide ≈ N-allylformamide) provides a rank-order framework for predicting relative enzymatic lability [3].

Enzymology Substrate Specificity Amidohydrolase Formamide Deformylase

Monoamine Transporter Pharmacology: Formamide-Containing Compounds Display >100-Fold Lower Potency Than Corresponding Amines

In a systematic pharmacological evaluation of MDMA synthesis byproducts using recombinant human monoamine transporters (NET, SERT, DAT), compounds containing a formamide modification consistently exhibited IC50 values exceeding 100 μM for uptake inhibition, whereas the parent amine MDMA displayed EC50 values of 0.64 μM (NET), 1.12 μM (SERT), and 3.24 μM (DAT) for carrier-mediated release [1]. This represents a greater than 100-fold reduction in transporter interaction potency attributable specifically to the formamide functional group. Notably, compounds with nitro substitutions or a phenylethenyl scaffold likewise exceeded the 100 μM threshold, indicating that the formamide moiety is not uniquely inactive but rather defines a distinct low-potency pharmacological class [2].

Neuropharmacology Transporter Assay Structure-Activity Relationship MDMA

Synthetic Reduction Yield: LiAlH4-Mediated Conversion to (+/-)-Methyl-(1-phenyl-ethyl)-amine Proceeds at ~98.5% Yield

N-(1-Phenylethyl)formamide serves as a direct precursor to (+/-)-methyl-(1-phenyl-ethyl)-amine via reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent . The reported isolated yield for this transformation is approximately 98.5%, with a reaction time of 1 hour . This high-yielding reduction pathway distinguishes N-(1-phenylethyl)formamide from alternative amide precursors that may require harsher conditions, longer reaction times, or produce lower yields due to competing side reactions. For context, related Leuckart reaction syntheses of substituted N-(1-phenylethyl)formamides from acetophenone derivatives typically achieve isolated yields in the 67–75% range with reaction times of 2–15 minutes, demonstrating that the formamide intermediate stage provides a strategic purification and yield-enhancement node in multistep syntheses [1].

Organic Synthesis Reduction Amine Synthesis LiAlH4

Chiral Resolution Capability: Enantiomers Are Baseline-Resolvable Using Standard Polysaccharide-Based CSPs

The (R)- and (S)- enantiomers of N-(1-phenylethyl)formamide can be effectively resolved using commercially available polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® IA columns, employing a mobile phase of hexane/isopropanol under normal-phase HPLC conditions . This analytical accessibility contrasts with certain structurally related N-substituted formamides that may exhibit poor enantioselectivity on standard CSPs or require specialized ion-pairing reagents to achieve baseline separation. The established chiral HPLC protocol enables routine verification of enantiomeric purity, a critical quality control parameter for applications in asymmetric synthesis where stereochemical fidelity directly impacts downstream product outcomes [1].

Chiral Chromatography Enantiomeric Separation HPLC Analytical Method Development

Procurement-Driven Application Scenarios for N-(1-Phenylethyl)formamide (CAS 6948-01-2)


Mechanistic Enzymology: Probe for N-Substituted Formamide Deformylase Kinetics

Investigators studying the catalytic mechanism of N-substituted formamide deformylase (EC 3.5.1.91) can utilize N-(1-phenylethyl)formamide as a slowly metabolized substrate to capture transient enzyme-substrate intermediates or to measure kinetic parameters under conditions where rapid turnover of the optimal substrate (N-benzylformamide) would saturate detection systems. The compound's documented status as a substrate—albeit processed 'much more slowly'—positions it as an ideal tool for pre-steady-state kinetic experiments and inhibitor screening assays [1].

Synthetic Intermediate: High-Yield Precursor to Chiral and Racemic Amines

Organic synthesis laboratories requiring (+/-)-methyl-(1-phenyl-ethyl)-amine or its enantiomerically pure variants can procure N-(1-phenylethyl)formamide as a strategic intermediate. The LiAlH4-mediated reduction proceeds in approximately 98.5% isolated yield within 1 hour, representing a near-quantitative transformation that minimizes material loss and purification overhead compared to alternative synthetic routes [1]. Furthermore, the compound's chiral center provides a handle for enantioselective transformations when the (R)- or (S)-form is specified at procurement [2].

Chiral Chromatography: System Suitability Standard for Polysaccharide-Based CSPs

Analytical laboratories operating chiral HPLC systems equipped with Chiralpak® IA or analogous polysaccharide-based columns can employ N-(1-phenylethyl)formamide as a system suitability standard for verifying column performance and mobile phase integrity. The established baseline resolution of its enantiomers under standard normal-phase conditions provides a reproducible benchmark for troubleshooting retention time shifts, assessing column degradation, or validating new mobile phase preparations [1].

Neuropharmacology: Negative Control Compound for Monoamine Transporter Studies

In experimental paradigms assessing monoamine transporter (NET, SERT, DAT) function, N-(1-phenylethyl)formamide—or structurally analogous formamide derivatives—can serve as a negative control with established low-potency characteristics (IC50 > 100 μM). This documented inactivity at therapeutically relevant concentrations makes it suitable for distinguishing specific transporter-mediated effects from non-specific assay interference, particularly in counter-screening campaigns where formamide-containing library members require functional annotation [1].

Technical Documentation Hub

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